molecular formula C8H8N4S B185664 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 22706-11-2

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B185664
CAS RN: 22706-11-2
M. Wt: 192.24 g/mol
InChI Key: OKNHZPGPLNUEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H8N4S . It has a molecular weight of 192.24 g/mol . This compound is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution .


Synthesis Analysis

The basic nucleus of “4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” was prepared by cyclisation of potassium dithiocarbazinate with hydrazine hydrate using water as solvent under reflux condition for 3-4 hours . The compound which has been synthesized successfully was subjected to addition reaction with different aldehydes to synthesize Schiff bases .


Molecular Structure Analysis

The molecular structure of “4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” can be represented by the SMILES string Nn1c(S)nnc1-c2ccccc2 . The InChI representation is InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13) .


Chemical Reactions Analysis

“4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

“4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” is a solid compound . It has a melting point of 195 °C (dec.) (lit.) 211-215 °C (dec.) .

Scientific Research Applications

7. Antiviral Activity

  • Application Summary: 1,2,4-triazole derivatives, including 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, have shown promising antiviral activities .
  • Methods of Application: The compound is synthesized and then tested on various viral strains .
  • Results: The specific results or outcomes are not provided in the source .

8. Anti-inflammatory Activity

  • Application Summary: 1,2,4-triazole derivatives, including 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, have shown anti-inflammatory activities .
  • Methods of Application: The compound is synthesized and then tested in various inflammation models .
  • Results: The specific results or outcomes are not provided in the source .

Safety And Hazards

The safety and hazards associated with “4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” include eye irritation, skin irritation, and respiratory system irritation . The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

4-amino-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNHZPGPLNUEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177234
Record name 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS RN

22706-11-2
Record name 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22706-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022706112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.